1-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
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Description
1-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H17F3N4OS and its molecular weight is 394.42. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
Urea derivatives have been explored for their chemical synthesis and characterization, leading to novel compounds with potential applications. For instance, studies on phosphoranes containing urea derivatives have shown their synthesis and chemoselective reactions, indicating the breadth of chemical exploration within this domain (D. Afshar & M. Islami, 2009). Furthermore, research into the anion tuning of rheology and morphology in low molecular weight hydrogelators demonstrates how urea compounds can influence physical properties of materials (G. Lloyd & J. Steed, 2011).
Biological Applications
In the realm of biology, urea derivatives have been evaluated for their antiacetylcholinesterase activity, suggesting their potential in addressing conditions related to enzyme inhibition (J. Vidaluc et al., 1995). Additionally, compounds with urea structures have shown promise in enhancing adventitious root formation, indicative of their use in plant biology and agriculture (A. Ricci & C. Bertoletti, 2009).
Molecular and Material Science
The exploration of urea derivatives extends into materials science, where their incorporation into hydrogels, for example, showcases the versatility of these compounds in creating tunable materials with specific rheological and morphological properties. This is exemplified by the work on hydroamination reactions catalyzed by gold(I) complexes, which points towards the synthesis of nitrogen heterocycles (C. Bender & R. Widenhoefer, 2006).
properties
IUPAC Name |
1-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4OS/c1-25-11-14(15-6-3-9-27-15)24-16(25)7-8-22-17(26)23-13-5-2-4-12(10-13)18(19,20)21/h2-6,9-11H,7-8H2,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWVIFKXHQDOLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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